Potency vs. 8-Methyl Analog
In the foundational SAR study by Yu et al., the 8-methyl substituted analog 2-(4-bromophenyl)-6-chloro-8-methyl-4-quinolinecarboxylic acid achieved an IC₅₀ of 5 nM against C. albicans ProRS, making it the most potent compound in the series [1]. Aminoacyl tRNA synthetase-IN-4, which lacks the 8-methyl substituent but otherwise shares identical substitution, exhibits a vendor-reported IC₅₀ of 26 nM (0.026 µM) against the same enzyme . This represents an approximately 5-fold reduction in potency attributable solely to the absence of the C8 methyl group, a result fully consistent with the SAR trend established in the primary literature [1].
| Evidence Dimension | Inhibitory potency (IC₅₀) against C. albicans prolyl-tRNA synthetase |
|---|---|
| Target Compound Data | IC₅₀ = 0.026 µM (26 nM) |
| Comparator Or Baseline | 2-(4-bromophenyl)-6-chloro-8-methyl-4-quinolinecarboxylic acid: IC₅₀ = 0.005 µM (5 nM) |
| Quantified Difference | ~5.2-fold lower potency for Aminoacyl tRNA synthetase-IN-4 vs. the 8-methyl analog |
| Conditions | C. albicans ProRS enzyme inhibition assay (non-competitive with respect to proline); data from Yu et al. 2001 [1] and MedChemExpress |
Why This Matters
The 5.2-fold potency difference quantifies the functional impact of the C8 substituent, enabling researchers to deliberately select the less potent analog when a moderated target engagement profile is desired for mechanistic or resistance studies.
- [1] Yu, X. Y.; Hill, J. M.; Yu, G.; Yang, Y.; Kluge, A. F.; Keith, D.; Finn, J.; Gallant, P.; Silverman, J.; Lim, A. A series of quinoline analogues as potent inhibitors of C. albicans prolyl tRNA synthetase. Bioorg. Med. Chem. Lett. 2001, 11 (4), 541–544. View Source
